Cas no 1805407-48-0 (2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine)
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine
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- Inchi: 1S/C7H7BrF2N2O/c8-3-2-12-4(1-11)5(6(3)13)7(9)10/h2,7H,1,11H2,(H,12,13)
- InChI Key: QVUIKLXGAMOZFY-UHFFFAOYSA-N
- SMILES: BrC1=CNC(CN)=C(C(F)F)C1=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 299
- XLogP3: 0.5
- Topological Polar Surface Area: 55.1
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006939-500mg |
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine |
1805407-48-0 | 97% | 500mg |
$950.60 | 2022-04-01 | |
| Alichem | A024006939-1g |
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine |
1805407-48-0 | 97% | 1g |
$1,797.60 | 2022-04-01 |
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
Additional information on 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine
2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine: A Comprehensive Overview
The compound 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1805407-48-0) is a highly specialized organic compound with a complex structure and diverse functional groups. This compound belongs to the class of pyridine derivatives, which are widely studied for their unique chemical properties and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups, including an amino group, a bromine atom, a difluoromethyl group, and a hydroxyl group, makes this compound particularly interesting for researchers exploring its reactivity and biological activity.
Recent studies have highlighted the importance of pyridine derivatives in drug discovery due to their ability to interact with biological targets such as enzymes and receptors. The aminomethyl group in this compound is known to enhance the compound's solubility and bioavailability, making it a promising candidate for pharmacological applications. Additionally, the bromine atom introduces electron-withdrawing effects, which can modulate the electronic properties of the molecule and influence its reactivity in various chemical reactions.
The difluoromethyl group is another key feature of this compound. Fluorinated compounds are increasingly being explored in medicinal chemistry due to their unique physicochemical properties, such as increased lipophilicity and improved metabolic stability. This makes 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine a valuable starting material for synthesizing fluorinated drugs with enhanced therapeutic potential. Furthermore, the hydroxyl group provides additional sites for functionalization, enabling researchers to modify the compound's properties according to specific requirements.
From a synthetic perspective, the preparation of this compound involves multi-step reactions that require precise control over reaction conditions. The synthesis typically begins with the bromination of a pyridine derivative, followed by the introduction of the amino and difluoromethyl groups through nucleophilic substitution or coupling reactions. The hydroxylation step is often achieved through oxidation or hydroxylation techniques, depending on the desired regioselectivity.
Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions. For instance, the use of transition metal catalysts has enabled researchers to achieve higher yields and better stereocontrol in the synthesis of this compound. These improvements are critical for scaling up production and ensuring consistent quality in large-scale manufacturing processes.
In terms of applications, 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine has shown potential in several areas. In pharmaceutical research, it has been investigated as a lead compound for developing anti-inflammatory agents due to its ability to inhibit key inflammatory pathways. Additionally, its fluorinated nature makes it an attractive candidate for imaging agents in nuclear medicine.
Another promising application lies in agrochemistry. Pyridine derivatives are known for their pesticidal properties, and this compound's unique combination of functional groups may enhance its efficacy against various pests while minimizing environmental impact. Ongoing research is focused on optimizing its bioavailability and reducing potential toxicity to non-target organisms.
From a materials science perspective, this compound has been explored as a precursor for advanced materials such as conductive polymers and coordination polymers. Its ability to form hydrogen bonds and coordinate with metal ions makes it suitable for applications in sensors and electronic devices.
In conclusion, 2-(Aminomethyl)-5-bromo-3-(difluoromethyl)-4-hydroxypyridine (CAS No. 1805407-48-0) is a versatile compound with significant potential across multiple disciplines. Its complex structure endows it with unique chemical properties that make it an invaluable tool for researchers in drug discovery, agrochemistry, and materials science. As advancements in synthetic methods continue to unfold, this compound is expected to play an increasingly important role in driving innovation across these fields.
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